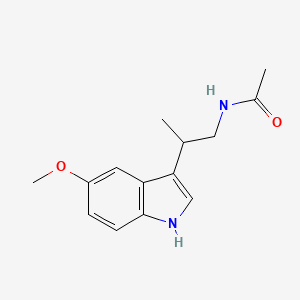
beta-Methylmelatonin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-methylmelatonin is a synthetic derivative of melatonin, a hormone primarily produced by the pineal gland in the brain. Melatonin is known for its role in regulating sleep-wake cycles and circadian rhythms. This compound has been studied for its potential therapeutic applications, particularly in the treatment of sleep disorders such as insomnia .
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-methylmelatonin can be synthesized through various chemical routes. One common method involves the halogenation of melatonin to produce beta-methyl-6-chloromelatonin. This process typically involves the use of halogenating agents under controlled conditions to introduce the methyl group at the beta position .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Beta-methylmelatonin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles such as amines and alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may produce various oxidized derivatives, while substitution reactions may yield different substituted analogs .
Scientific Research Applications
Chemistry: It is used as a model compound to study the effects of structural modifications on the activity of melatonin analogs.
Biology: It is used to investigate the role of melatonin receptors in regulating circadian rhythms and sleep-wake cycles.
Medicine: It has potential therapeutic applications in the treatment of sleep disorders, depression, and other conditions related to circadian rhythm disruptions.
Industry: It is used in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
Beta-methylmelatonin exerts its effects by binding to melatonin receptors in the brain, specifically the melatonin receptor type 1A. This binding inhibits adenylate cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. This, in turn, affects various signaling pathways involved in regulating sleep-wake cycles and circadian rhythms .
Comparison with Similar Compounds
Melatonin: The natural hormone that regulates sleep-wake cycles.
Agomelatine: A melatonin receptor agonist used in the treatment of depression.
Ramelteon: A melatonin receptor agonist used to treat insomnia.
Uniqueness: Beta-methylmelatonin is unique in its structural modification, which enhances its binding affinity to melatonin receptors and reduces its potential to induce hypothermia, a common side effect of melatonin .
Properties
Molecular Formula |
C14H18N2O2 |
|---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)propyl]acetamide |
InChI |
InChI=1S/C14H18N2O2/c1-9(7-15-10(2)17)13-8-16-14-5-4-11(18-3)6-12(13)14/h4-6,8-9,16H,7H2,1-3H3,(H,15,17) |
InChI Key |
CKJPQNIMWAHOBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)C)C1=CNC2=C1C=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















